Cas no 923244-40-0 (3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one)

3-Methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one is a structurally complex organic compound featuring a pyrimidine core linked to a piperazine moiety and a butanone side chain. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore, particularly in kinase inhibition or receptor modulation applications. The presence of the 4-methylphenylamino group enhances lipophilicity, potentially improving membrane permeability, while the piperazine ring contributes to solubility and binding affinity. The tert-butyl-like substitution on the butanone fragment may confer metabolic stability. Its modular structure allows for further derivatization, making it a versatile intermediate in drug discovery. The compound's purity and well-defined synthetic route ensure reproducibility for research applications.
3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one structure
923244-40-0 structure
Product Name:3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one
CAS No:923244-40-0
MF:C21H29N5O
MW:367.487864255905
CID:5811475
PubChem ID:18566491
Update Time:2025-06-08

3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]butan-1-one
    • F2075-0197
    • CCG-305672
    • 923244-40-0
    • 3-methyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one
    • 6methyl2[4(3methylbutanoyl)piperazin1yl]n(4methylphenyl)pyrimidin4amine
    • AKOS005010788
    • 3-methyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)butan-1-one
    • 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one
    • Inchi: 1S/C21H29N5O/c1-15(2)13-20(27)25-9-11-26(12-10-25)21-22-17(4)14-19(24-21)23-18-7-5-16(3)6-8-18/h5-8,14-15H,9-13H2,1-4H3,(H,22,23,24)
    • InChI Key: LTGRYZIRSKKAPT-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC(NC3=CC=C(C)C=C3)=CC(C)=N2)CC1)(=O)CC(C)C

Computed Properties

  • Exact Mass: 367.23721057g/mol
  • Monoisotopic Mass: 367.23721057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 61.4Ų

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Additional information on 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one

Introduction to 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one and Its Significance in Modern Chemical Research

The compound with the CAS number 923244-40-0, specifically 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the design of novel therapeutic agents. The presence of multiple pharmacophoric moieties, including a piperazine ring and a pyrimidine derivative, suggests a high degree of versatility in its interaction with biological targets.

In recent years, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has become a cornerstone in drug discovery. The compound 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one exemplifies this trend, as its structural features are well-suited for modulating such interactions. Specifically, the piperazine moiety is known for its ability to engage with various biological receptors, while the pyrimidine ring can serve as a scaffold for further functionalization. This dual functionality makes it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of drugs targeting neurological disorders. The piperazine ring, in particular, is frequently found in drugs that interact with neurotransmitter systems, such as serotonin and dopamine receptors. By incorporating this motif into the molecular structure, researchers can fine-tune the compound's pharmacological properties to achieve desired effects. Additionally, the pyrimidine derivative can be modified to enhance binding affinity and selectivity, further optimizing its therapeutic potential.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has significantly accelerated the drug discovery process. The compound 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one has been subjected to various computational studies to elucidate its binding modes with potential target proteins. These studies have revealed that the molecule can effectively engage with several key enzymes and receptors involved in neurological disorders, making it a promising candidate for further investigation.

The synthesis of this compound presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, have allowed researchers to obtain high-purity samples of 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}piperazin-1-yl)butan-1-one suitable for biological testing. These advancements have not only facilitated the study of this compound but also paved the way for similar molecules to be synthesized and evaluated.

In vitro studies have begun to uncover the biological activity of 3-methyl-1-(4-{4-methyl-6-(4-methylphenyl)aminopyrimidin-2-y})l}piperazin-l)-yIbutan-l-one, providing valuable insights into its potential therapeutic applications. Initial experiments have shown that the compound exhibits moderate activity against certain enzymes associated with neurological disorders. While further research is needed to fully characterize its pharmacological profile, these findings are encouraging and warrant additional investigation. The ability of this molecule to modulate protein-protein interactions suggests that it may offer a novel approach to treating these conditions.

The future direction of research on 3-methyl-l-(4-{4-methyl-S-(4-rnethyIphenyl)a-minopyrimidin-z-yI)piperazln-IYIbutan-l-one will likely involve structure-based drug design and optimization. By leveraging computational tools and experimental data, researchers can refine the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. This iterative process is crucial for developing safe and effective therapeutic agents and will likely continue to yield new insights into the compound's potential applications.

Moreover, the study of this compound contributes to our broader understanding of how small molecules interact with biological systems. The insights gained from these investigations can be applied to other areas of chemical biology and drug discovery, fostering innovation across multiple disciplines. As our knowledge of molecular interactions continues to grow, compounds like 3-rnethy-I-(4-{4-rnethyI-S(4-rnethyIphenyl)a-minopyrimidin-z-yI)piperazln-IYIbutan-l-one will play an increasingly important role in shaping the future of medicine.

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